molecular formula C12H7ClF3NO B12966623 1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one

1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B12966623
M. Wt: 273.64 g/mol
InChI Key: MLQWJBIIACFILC-UHFFFAOYSA-N
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Description

1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a chlorophenyl group and a trifluoromethyl ketone moiety

Preparation Methods

The synthesis of 1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:

    5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: This compound shares the pyrrole and chlorophenyl moieties but lacks the trifluoromethyl ketone group.

    1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: This compound contains the trifluoromethyl ketone group but lacks the pyrrole ring.

    5-(4-Chlorophenyl)-1H-pyrrole-2-thiol: This compound has a thiol group instead of the trifluoromethyl ketone group

The uniqueness of this compound lies in its combination of the trifluoromethyl ketone group with the pyrrole and chlorophenyl moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H7ClF3NO

Molecular Weight

273.64 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C12H7ClF3NO/c13-8-3-1-7(2-4-8)9-5-6-10(17-9)11(18)12(14,15)16/h1-6,17H

InChI Key

MLQWJBIIACFILC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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